9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Overview
Description
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-C][1,3]benzoxazines This compound is characterized by the presence of a chloro group, a furyl group, and a phenyl group attached to the pyrazolo[1,5-C][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the benzoxazine ring: The pyrazole intermediate is then subjected to cyclization with an appropriate ortho-substituted phenol or aniline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the chloro group: The final step involves the chlorination of the benzoxazine intermediate using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the chloro group can yield the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the dechlorinated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(2-furyl)-5-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 9-Chloro-5-isobutyl-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
Uniqueness
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is unique due to the presence of the furyl and phenyl groups, which impart distinct electronic and steric properties
Properties
CAS No. |
303104-37-2 |
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Molecular Formula |
C20H15ClN2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
9-chloro-2-(furan-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-8-9-18-15(11-14)17-12-16(19-7-4-10-24-19)22-23(17)20(25-18)13-5-2-1-3-6-13/h1-11,17,20H,12H2 |
InChI Key |
JRDLQYGIXLGAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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